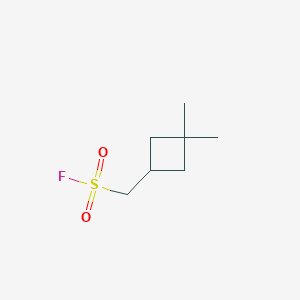
(3,3-Dimethylcyclobutyl)methanesulfonyl fluoride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,3-Dimethylcyclobutyl)methanesulfonyl fluoride is a chemical compound with the molecular formula C₇H₁₃FO₂S. It is known for its unique structure, which includes a cyclobutyl ring with two methyl groups and a methanesulfonyl fluoride group. This compound is used in various scientific research applications due to its interesting chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Dimethylcyclobutyl)methanesulfonyl fluoride typically involves the reaction of (3,3-Dimethylcyclobutyl)methanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The product is then purified using standard techniques such as distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems for mixing and temperature control is common in industrial settings to maintain consistency and efficiency.
化学反应分析
Types of Reactions
(3,3-Dimethylcyclobutyl)methanesulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted by nucleophiles such as amines or alcohols.
Reduction Reactions: The compound can be reduced to the corresponding sulfonamide or sulfonic acid using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the cyclobutyl ring can lead to the formation of cyclobutanone derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Reducing Agents: Lithium aluminum hydride and sodium borohydride are typical reducing agents.
Oxidizing Agents: Potassium permanganate and chromium trioxide are used for oxidation reactions.
Major Products Formed
Substitution Products: Sulfonamides, sulfonates, and other derivatives.
Reduction Products: Sulfonamides and sulfonic acids.
Oxidation Products: Cyclobutanone derivatives and other oxidized forms.
科学研究应用
(3,3-Dimethylcyclobutyl)methanesulfonyl fluoride is used in various scientific research fields, including:
Biology: In the study of enzyme inhibition, particularly for enzymes that interact with sulfonyl fluoride groups.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (3,3-Dimethylcyclobutyl)methanesulfonyl fluoride involves its interaction with nucleophilic sites on enzymes or other biological molecules. The sulfonyl fluoride group is highly reactive and can form covalent bonds with nucleophilic amino acid residues in enzyme active sites, leading to enzyme inhibition. This property makes it useful in the study of enzyme mechanisms and the development of enzyme inhibitors.
相似化合物的比较
Similar Compounds
Methanesulfonyl Fluoride: A simpler compound with similar reactivity but lacking the cyclobutyl ring.
(3,3-Dimethylcyclobutyl)methanesulfonyl Chloride: Similar structure but with a chloride group instead of fluoride.
Cyclobutylmethanesulfonyl Fluoride: Lacks the dimethyl groups on the cyclobutyl ring.
Uniqueness
(3,3-Dimethylcyclobutyl)methanesulfonyl fluoride is unique due to its combination of a cyclobutyl ring with two methyl groups and a sulfonyl fluoride group. This structure imparts specific reactivity and stability characteristics that are valuable in various research applications. The presence of the cyclobutyl ring also influences the compound’s steric and electronic properties, making it distinct from other sulfonyl fluoride compounds.
属性
IUPAC Name |
(3,3-dimethylcyclobutyl)methanesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13FO2S/c1-7(2)3-6(4-7)5-11(8,9)10/h6H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNMQIMYVXLUDMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)CS(=O)(=O)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13FO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2138217-83-9 |
Source


|
| Record name | (3,3-dimethylcyclobutyl)methanesulfonyl fluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
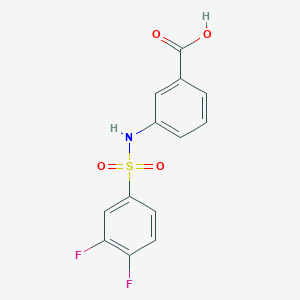
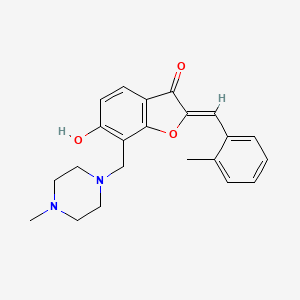
![3,4-diethoxy-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzamide](/img/structure/B2773630.png)
![(E)-6-ethyl 3-methyl 2-(3-(thiophen-2-yl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2773631.png)
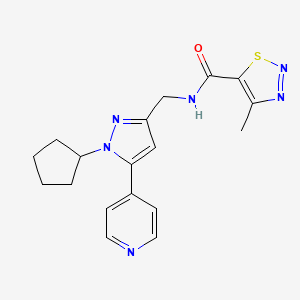
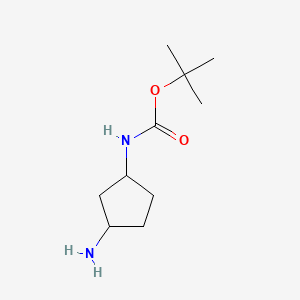
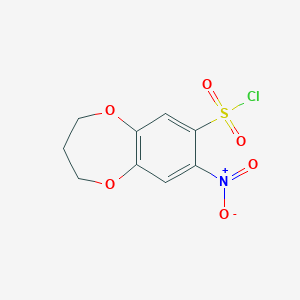
![{[3-(chloromethyl)phenyl]methyl}dimethylamine hydrochloride](/img/structure/B2773639.png)
![4-(5-chloro-2-methylphenyl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B2773640.png)
![2-{[2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2773641.png)
![2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2773642.png)
![7-(2-ethoxyphenyl)-2-(ethylsulfanyl)-5-methyl-N-(2-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2773644.png)
![N-(1'-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl)-[1,4'-bipiperidin]-4-yl)-N-(5-(trifluoromethyl)pyridin-2-yl)cyclohexanecarboxamide](/img/structure/B2773648.png)
![N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2773651.png)
